Methyl 2-bromobutyrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21974. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863122 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3196-15-4 | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3196-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003196154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3196-15-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 Bromobutyrate
Direct Esterification Approaches
Direct esterification, a cornerstone of organic synthesis, is a primary method for producing Methyl 2-bromobutyrate (B1202233). This approach involves the reaction of 2-bromobutyric acid with methanol (B129727), typically facilitated by a catalyst and reaction conditions that favor the formation of the ester product.
The Fischer-Speier esterification is a classic and widely employed method for this transformation. wikipedia.org The reaction involves the direct treatment of 2-bromobutyric acid with methanol in the presence of an acid catalyst. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side. tamu.edu
The esterification is catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. wikipedia.org Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). tamu.edu The choice of catalyst can influence reaction rates and yields. For instance, using sulfuric acid as a catalyst in the esterification of a carboxylic acid with methanol can lead to high yields. reddit.com
Table 1: Acid-Catalyzed Esterification of 2-Bromobutyric Acid
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromobutyric Acid | Methanol | Sulfuric Acid | Reflux | High | reddit.com |
| 2-Bromobutanoic Acid | Acidic Methanol | - | 60°C, 2 hrs | - |
A significant challenge in Fischer esterification is the production of water as a byproduct, which can shift the equilibrium back towards the reactants. wikipedia.org To overcome this, azeotropic removal of water is a common and effective technique. This involves the use of an entrainer, a solvent that forms a low-boiling azeotrope with water. researchgate.net As the reaction proceeds, the water-entrainer azeotrope is distilled off, effectively removing water from the reaction mixture and driving the equilibrium towards the formation of the ester. researchgate.netgoogle.com Toluene (B28343) is a frequently used entrainer for this purpose. researchgate.net The Dean-Stark apparatus is commonly employed to facilitate this process, allowing for the continuous removal of water as it is formed. researchgate.net
Esterification of 2-Bromobutyric Acid with Methanol
Bromination-Esterification Sequential Synthesis
An alternative and often industrially preferred route to Methyl 2-bromobutyrate involves a two-step sequence: the α-bromination of butyric acid to form 2-bromobutyric acid, followed by its esterification. google.com
The key step in this sequence is the selective bromination of butyric acid at the alpha-position. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for this transformation. wikipedia.orgchemcess.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.org The reaction proceeds through the in-situ formation of the acyl bromide, which then enolizes and undergoes bromination. wikipedia.org
A specific procedure involves reacting butyric acid with thionyl chloride to form the acid chloride, followed by the addition of bromine at elevated temperatures. This is then followed by the addition of methanol to yield this compound, with reported yields between 75-86%. prepchem.com
Table 2: Hell-Volhard-Zelinsky Bromination of Butyric Acid
| Reactant 1 | Reagent 1 | Reagent 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Butyric Acid | Thionyl Chloride | Bromine | 80-90°C, 5 hours | 2-Bromobutyric Acid | 75-86% (after esterification) | prepchem.com |
| Propionic Acid | Bromine | PBr₃ (cat.) | - | 2-Bromopropionic Acid | - | wikipedia.org |
In some variations of the sequential synthesis, thionyl chloride (SOCl₂) is used to convert butyric acid into its more reactive derivative, butyryl chloride. orgsyn.orgsmolecule.com This acid chloride can then be more readily brominated. The reaction of butyric acid with thionyl chloride is a standard method for preparing butyryl chloride, with yields reported to be around 85%. orgsyn.org The resulting butyryl chloride can then be subjected to bromination. Alternatively, 4-bromobutyric acid can be reacted with thionyl chloride to produce 4-bromobutyryl chloride. smolecule.comresearchgate.net
Table 3: Synthesis of Butyryl Chloride from Butyric Acid
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| n-Butyric Acid | Thionyl Chloride | Heated on a water bath | n-Butyryl Chloride | 85% | orgsyn.org |
Halogenation of Butyric Acid to 2-Bromobutyric Acid
Bromination of the Acid Halide
The synthesis of this compound often commences with the conversion of butyric acid into its more reactive acid halide derivative, typically butyryl chloride. This is commonly achieved by treating butyric acid with thionyl chloride. prepchem.com The resulting butyryl chloride then undergoes alpha-bromination.
A prevalent method involves the direct bromination of the acid halide. vulcanchem.com In a typical laboratory preparation, elemental bromine is added to butyryl chloride, and the mixture is heated, often on a water bath, for several hours to facilitate the substitution of a bromine atom at the alpha-carbon (the carbon atom adjacent to the carbonyl group). prepchem.com This selective bromination is a critical step, yielding 2-bromobutyryl halide as the key intermediate. The reaction is generally performed under anhydrous conditions to prevent the premature hydrolysis of the acid halide. vulcanchem.com
Subsequent Esterification with Methanol
Following the alpha-bromination of the butyryl halide, the resulting 2-bromobutyryl halide is converted to the final product, this compound, through esterification. This is typically achieved by reacting the crude intermediate with methanol. prepchem.com
The process generally involves heating the 2-bromobutyryl halide solution with methanol under reflux for a period of a few hours. prepchem.com This is a nucleophilic acyl substitution reaction where the methanol molecule attacks the electrophilic carbonyl carbon of the acid halide, leading to the displacement of the halide ion and the formation of the methyl ester. The reaction yields this compound, which can then be purified by distillation under reduced pressure. prepchem.com
Table 1: Summary of a Typical Synthesis Procedure
| Step | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acid Halide Formation | Butyric acid, Thionyl chloride | Stir at room temp., then heat on water bath | Butyryl chloride | Intermediate | prepchem.com |
| Bromination | Butyryl chloride, Bromine | Heat at 80-90°C on a water bath for 5 hours | 2-Bromobutyryl halide | Intermediate | prepchem.com |
| Esterification | 2-Bromobutyryl halide, Methanol | Heat under reflux for 2 hours | this compound | 75-86% | prepchem.com |
Alternative Synthetic Routes
Beyond its direct synthesis, this compound is a valuable reagent in other synthetic transformations, notably the Reformatsky reaction. This reaction provides a route to more complex molecules, using the α-bromo ester as a key building block.
Reformatsky Reaction-Based Synthesis
The Reformatsky reaction is a method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound (such as an aldehyde or ketone) in the presence of metallic zinc. unishivaji.ac.inorganic-chemistry.org this compound is frequently employed as the α-halo ester component in this reaction to synthesize various β-hydroxy esters. sigmaaldrich.comlookchem.comsigmaaldrich.com The reaction is valued for its ability to proceed under conditions where more reactive organometallic reagents, like Grignard reagents, might fail due to the low basicity of the intermediate zinc enolate. organic-chemistry.org
Reaction with Carbonyl Compounds
In the Reformatsky reaction, the organozinc reagent derived from this compound acts as a nucleophile, attacking the electrophilic carbon of a carbonyl group. organic-chemistry.org This addition reaction, followed by an aqueous workup, yields a β-hydroxy ester. The choice of the carbonyl compound determines the final structure of the product.
Notable examples include:
Reaction with a Ketone : this compound reacts with 5-methoxy-1-indanone (B147253) in the presence of zinc to form a racemic indene (B144670) ester. sigmaaldrich.comlookchem.com This specific transformation has been developed and scaled up for process chemistry applications. acs.org
Reaction with a Dihaloether : In a reaction with α,α-dichloromethyl methyl ether, mediated by zinc dust, this compound is used to synthesize (E)-2-methoxymethylene-butyric acid methyl ester. sigmaaldrich.comlookchem.comresearchgate.net
Table 2: Examples of Reformatsky Reactions Using this compound
| Carbonyl Compound | Key Reagents | Product | Reference |
|---|---|---|---|
| 5-methoxy-1-indanone | This compound, Zinc | Racemic indene ester | sigmaaldrich.comacs.org |
Zinc-mediated Transformations
The critical step in the Reformatsky reaction is the formation of the organozinc intermediate, known as the Reformatsky reagent. organic-chemistry.org This occurs through the oxidative insertion of metallic zinc into the carbon-bromine bond of the α-halo ester. unishivaji.ac.in In the case of this compound, zinc metal reacts to form an ester-stabilized organozinc compound, which is best described as a zinc enolate. unishivaji.ac.inorganic-chemistry.org
The reaction is typically initiated by activating the zinc, sometimes with a small amount of an initiator like 1,2-dibromoethane (B42909). researchgate.net The physical form of the zinc, such as dust, flakes, or granules, can influence the reaction's success, with higher surface area forms often showing greater reactivity. nih.gov The stability of this organozinc reagent compared to organolithium or organomagnesium compounds allows it to be prepared in the presence of the ester functional group without self-condensation or attack. organic-chemistry.org This zinc-mediated transformation is fundamental to the reaction's utility in synthesizing complex molecules from this compound. mdpi.com
Copper(I)-Mediated Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have become a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org While this compound itself can be a substrate in various reactions, its utility is also demonstrated as a starting material for creating more complex reagents for copper-mediated transformations. researchgate.netresearchgate.net
Application in β-amido-alkylzinc iodide reactions
A significant application of copper(I)-mediated cross-coupling is the reaction between amino acid-derived β-amido-alkylzinc iodides and various acid chlorides. researchgate.netresearchgate.net A straightforward protocol has been developed utilizing CuCN·2LiCl as the copper source for these reactions. researchgate.netresearchgate.net This methodology facilitates the coupling of organozinc reagents derived from L-glutamic acid with a range of acid chlorides, including the one synthesized from this compound, to produce the corresponding β-keto amide products in good yields. researchgate.netresearchgate.net However, the protocol was found to be more limited when applied to organozinc reagents derived from L-pyroglutamic acid, working best with more stable acid chlorides. researchgate.netresearchgate.net
Chiral Synthesis of Methyl (S)-2-Bromobutanoate
The production of specific enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry. Methyl (S)-2-bromobutanoate is a key chiral intermediate used in the synthesis of certain active pharmaceutical ingredients. acs.orgacs.orgmdpi.com Biocatalytic methods have been developed to produce this compound with high stereoselectivity. acs.orgresearchgate.net
Biocatalytic Approaches
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis. unito.it The asymmetric reduction of carbon-carbon double bonds using enzymes is a powerful tool for creating chiral centers. mdpi.commdpi.com
Enoate Reductase-Mediated Bioreduction
A biocatalytic approach has been successfully developed for the synthesis of methyl (S)-2-bromobutanoate through the asymmetric bioreduction of an α,β-unsaturated ester. acs.orgacs.org This process utilizes enoate reductases to catalyze the stereoselective reduction of the C=C double bond of methyl (Z)-2-bromocrotonate. acs.orgacs.orglookchem.com The reaction yields methyl (S)-2-bromobutanoate with a high enantiomeric excess (ee) of 97%. acs.orgacs.org This biotransformation is notable as α,β-unsaturated esters and acids are not typically conventional substrates for enoate reductase reactions. acs.org Interestingly, researchers observed that both the (Z)- and (E)-diastereoisomers of the starting α-bromo unsaturated ester produce the same (S)-enantiomer of the final reduced product. acs.orgacs.org
Role of Old Yellow Enzyme (OYE) Family
The specific enoate reductases employed in the synthesis of methyl (S)-2-bromobutanoate belong to the Old Yellow Enzyme (OYE) family of flavin-dependent oxidoreductases. acs.orgmdpi.com These enzymes are well-known for their ability to asymmetrically reduce activated C=C bonds. mdpi.com Specifically, the enzymes OYE1, OYE2, and OYE3 from baker's yeast were used in the biotransformation of methyl (Z)-2-bromocrotonate. acs.orgacs.org The reactions were carried out at 30°C in a phosphate (B84403) buffer (pH 7.0) with glucose and NADP+ as part of a cofactor regeneration system. acs.org The performance of OYE1-3 in this bioreduction is summarized in the table below.
| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) |
| OYE1 | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | >99% (after 24h) | 97% |
| OYE2 | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | ~80% (after 24h) | 97% |
| OYE3 | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | ~60% (after 24h) | 97% |
Table based on data from a 2011 study on the enoate reductase-mediated preparation of Methyl (S)-2-Bromobutanoate. acs.org
Enantioselectivity Control in Bioreductions
Biocatalytic reduction of α-keto esters to their corresponding α-hydroxy esters is a well-established method for producing chiral building blocks. The enantioselectivity of these reactions, which determines the optical purity of the product, is governed by several critical factors. The enzymes responsible, primarily oxidoreductases found within microorganisms, exhibit inherent stereopreferences. However, this preference can be modulated by adjusting reaction parameters to favor the formation of one enantiomer over the other.
Key factors influencing enantioselectivity include:
Microorganism/Enzyme Source: Different species and even different strains of microorganisms contain oxidoreductases with varying substrate specificities and stereoselectivities. For instance, various yeasts, fungi, and bacteria have been screened for their ability to reduce α-keto esters. abap.co.in Marine microalgae and actinomycetes have been used to reduce various alpha-keto esters to their (S)-alcohols with high conversion and enantiomeric excess. abap.co.in
Substrate Structure: The structure of the α-keto ester itself plays a significant role. The size and nature of the ester group and the side chain attached to the carbonyl group can affect how the substrate binds to the enzyme's active site.
Reaction Medium: The choice of solvent can dramatically impact enzyme activity and selectivity. While many bioreductions occur in aqueous buffers, the use of organic solvents or biphasic systems can enhance substrate solubility and, in some cases, improve enantiomeric excess. abap.co.in
Reaction Conditions: Parameters such as temperature, pH, and substrate concentration must be optimized. For example, the optimal pH for the reduction of ethyl 3,5-dioxo-6-(benzyloxy) hexanoate (B1226103) by Acinetobacter calcoaceticus was found to be 5.5, with an optimal temperature of 32°C. researchgate.net
The control of these factors allows for the fine-tuning of the bioreduction process to achieve high yields and, crucially, high enantiomeric excess (ee) of the desired chiral alcohol precursor to this compound.
Table 1: Factors Influencing Enantioselectivity in Bioreductions
| Factor | Influence on Enantioselectivity | Example | Citation |
|---|---|---|---|
| Enzyme Source | The inherent stereopreference of the oxidoreductase dictates the configuration of the product. | Candida parapsilosis ATCC 7330 reduces ethyl 3-bromo-2-oxopropanoate to the (S)-hydroxy compound. | abap.co.in |
| Substrate Structure | The steric and electronic properties of the substrate affect binding in the enzyme's active site. | Haloalkane dehalogenase DbjA can distinguish between α-bromoester enantiomers based on their orientation and hydrogen bonding in the active site. | mdpi.com |
| Solvent System | Solvent polarity can alter enzyme conformation and flexibility, thereby affecting selectivity. | The enantioselectivity of Candida antarctica Lipase (B570770) B is influenced by the polarity of the reaction system. | mdpi.comnih.gov |
| Temperature & pH | These conditions affect enzyme stability and activity, which can indirectly influence selectivity. | Reduction of ethyl 3,5-dioxo-6-(benzyloxy) hexanoate was optimal at pH 5.5 and 32°C. | researchgate.net |
Baker's Yeast Fermentation for Enantioselective Production
Baker's yeast (Saccharomyces cerevisiae) is a widely utilized and accessible biocatalyst for the asymmetric reduction of carbonyl compounds. researchgate.net It is valued for its low cost, availability, and its ability to perform stereoselective reductions under mild, non-sterile conditions, making it a "green" alternative to traditional chemical reagents. semanticscholar.orgscribd.com The process leverages the numerous oxidoreductase enzymes present within the yeast cells to convert prochiral ketones, such as α-keto esters, into chiral alcohols with often high optical purity. researchgate.net
In a typical fermentation process for producing a precursor like Methyl 2-hydroxybutyrate, baker's yeast is suspended in water, often with a carbohydrate source like sucrose (B13894) or glucose to provide the necessary reducing cofactors (NAD(P)H) through glycolysis. acgpubs.org The substrate, for example, Methyl 2-ketobutyrate, is then added to the fermenting culture. The yeast enzymes reduce the ketone group, generally following Prelog's rule to yield the (S)-alcohol. For instance, the reduction of ethyl benzoylacetate with baker's yeast produces ethyl (S)-(-)-3-hydroxy-3-phenylpropionate in high optical purity. researchgate.net
The efficiency and selectivity of baker's yeast reductions can be enhanced by:
Substrate Feeding Strategy: Continuous or portion-wise addition of the substrate can prevent high concentrations that may be toxic to the yeast cells. researchgate.net
Use of Additives/Co-solvents: The inclusion of co-solvents like glycerol (B35011) can improve substrate solubility and facilitate product extraction. acgpubs.org Studies on the reduction of methyl acetoacetate (B1235776) showed high enantioselectivity (>95%) in glycerol/water mixtures. acgpubs.org
Cell Immobilization: Immobilizing the yeast cells can improve their stability and allow for easier separation from the reaction mixture and potential reuse.
Baker's yeast represents a commercially viable tool for large-scale enantioselective synthesis, demonstrating how a biotechnological process can be both ecologically and economically superior to classical chemical routes for producing key chiral intermediates. semanticscholar.org
Table 2: Examples of Baker's Yeast-Catalyzed Asymmetric Reductions
| Substrate | Product | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|
| Methyl acetoacetate | (S)-Methyl 3-hydroxybutyrate | >95% | acgpubs.org |
| Ethyl benzoylacetate | Ethyl (S)-(-)-3-hydroxy-3-phenylpropionate | Optically Pure | researchgate.net |
| Ethyl 2-oxocyclohexanecarboxylate | Ethyl (1R,2S)-(+)-2-hydroxycyclohexanecarboxylate | Optically Pure | researchgate.net |
| Methyl 2-oxo-2-phenylacetate | Methyl (R)-(-)-2-hydroxy-2-phenylacetate | Optically Pure | researchgate.net |
Kinetic Resolution Methodologies
Kinetic resolution is an alternative or complementary strategy to asymmetric synthesis for obtaining enantiomerically pure compounds. This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, slower-reacting enantiomer and the transformed, faster-reacting one. For the synthesis of enantiopure this compound, kinetic resolution can be applied either to the racemic bromoester itself or to its racemic precursor, Methyl 2-hydroxybutyrate.
Lipases are the most common class of enzymes used for this purpose. They catalyze the enantioselective hydrolysis or transesterification of esters in a variety of solvents. acs.org For example, the kinetic resolution of racemic this compound can be achieved through enantioselective hydrolysis catalyzed by a lipase. One enantiomer (e.g., the R-enantiomer) is preferentially hydrolyzed to the corresponding 2-bromo-butyric acid, leaving the unreacted (S)-Methyl 2-bromobutyrate in high enantiomeric excess. A study mentions the use of immobilized Candida antarctica lipase B (CALB) for the hydrolytic resolution of racemic this compound to produce an intermediate for the anti-epileptic drug Levetiracetam. nih.gov
Alternatively, the resolution can be performed on the precursor, racemic Methyl 2-hydroxybutyrate, via lipase-catalyzed acylation. In this approach, an acyl donor (like vinyl acetate (B1210297) or isopropenyl acetate) is used to selectively acylate one of the alcohol enantiomers. For instance, Amano Lipase PS-C II was used to resolve a racemic alcohol by selectively acetylating the (S)-enantiomer, leaving the (R)-alcohol unreacted with a high enantiomeric excess of 99.6%. nih.gov The separated enantiomers—the acylated ester and the unreacted alcohol—can then be carried forward in a synthesis.
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), where a high E value indicates high selectivity. The choice of lipase, solvent, acyl donor, and temperature are all critical parameters for optimizing the resolution. nih.gov While a key limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer, it remains a highly effective and widely used industrial method. abap.co.in
Table 3: Examples of Lipase-Catalyzed Kinetic Resolutions
| Enzyme | Substrate | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Citation |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (CALB) | rac-Methyl 2-bromobutyrate | Hydrolysis | (R)-Methyl 2-bromobutanoate | Not Reported | nih.gov |
| Amano Lipase PS-C II | Racemic 2-phenylethanol (B73330) derivative | Transesterification (with isopropenyl acetate) | (R)-alcohol / (S)-acetate | 99.6% (R-alcohol) | nih.gov |
| Candida antarctica Lipase B (CALB) | Racemic ethyl 2-hydroxypropanoate | Acylation (with vinyl esters) | (S)-product / acylated (R)-product | >99% (R-product) | abap.co.in |
Chemical Reactivity and Reaction Mechanisms of Methyl 2 Bromobutyrate
Nucleophilic Substitution Reactions
The presence of a bromine atom on the carbon adjacent to the carbonyl group makes Methyl 2-bromobutyrate (B1202233) highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the ester group polarizes the C-Br bond, increasing the electrophilicity of the α-carbon and making it a prime target for nucleophiles. nih.gov These reactions typically proceed via an S(_N)2 mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the bromide ion.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Piperidine)
Nitrogen-containing nucleophiles, such as amines, readily react with α-halo esters like Methyl 2-bromobutyrate. In a typical reaction, the lone pair of electrons on the nitrogen atom of a nucleophile, for example, piperidine (B6355638), attacks the electrophilic α-carbon of this compound. This concerted, one-step S(_N)2 reaction results in the formation of a new carbon-nitrogen bond and the expulsion of the bromide leaving group.
The product of such a reaction is an α-amino ester. Specifically, the reaction with piperidine yields methyl 2-(piperidin-1-yl)butyrate. These types of reactions are fundamental in the synthesis of α-amino acids and their derivatives. organic-chemistry.org The reaction is often carried out in a suitable solvent and may be facilitated by a non-nucleophilic base to neutralize the hydrogen bromide (HBr) that is formed if a primary or secondary amine is used.
Reactions with Sulfur-Containing Nucleophiles (e.g., Benzenethiol)
Sulfur-containing nucleophiles, particularly thiolates, are known for their high nucleophilicity and react efficiently with α-halo esters. msu.edu Benzenethiol, in the presence of a base, forms the benzenethiolate (B8638828) anion, a potent sulfur nucleophile. This anion readily attacks the α-carbon of this compound, displacing the bromide ion to form a thioether.
The resulting product is methyl 2-(phenylthio)butyrate. This reaction is a reliable method for forming carbon-sulfur bonds and is utilized in the synthesis of various sulfur-containing organic compounds. The high reactivity of thiolate nucleophiles often leads to high yields under mild reaction conditions. Studies have also investigated the dynamic kinetic resolution of α-bromo esters using sulfur nucleophiles for the asymmetric synthesis of α-mercapto carboxylic acid derivatives. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product with this compound |
|---|---|---|
| Nitrogen | Piperidine | Methyl 2-(piperidin-1-yl)butyrate |
| Sulfur | Benzenethiol | Methyl 2-(phenylthio)butyrate |
| Oxygen | Carboxylate | α-Acyloxy ester |
| Carbon | Enolate | Substituted keto-ester |
Reactions Involving the Carbonyl Group
While the α-carbon is a primary site for reactivity, the ester carbonyl group of this compound also participates in important chemical transformations.
Reformatsky Reactions and Derivative Formation
The Reformatsky reaction is a key transformation for α-halo esters, enabling the formation of β-hydroxy esters. This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is less reactive than a typical Grignard reagent and can react selectively with the carbonyl group of aldehydes or ketones.
In the case of this compound, reaction with zinc dust generates a zinc enolate. This intermediate can then be reacted with a carbonyl compound, such as 5-methoxy-1-indanone (B147253), to form a racemic indene (B144670) ester. chemicalbook.comsigmaaldrich.comchemicalbook.comlookchem.com Similarly, its reaction with α,α-dichloromethyl methyl ether in the presence of zinc leads to the formation of (E)-2-methoxymethylene-butyric acid methyl ester. chemicalbook.comsigmaaldrich.comlookchem.com This reaction is a powerful tool for carbon-carbon bond formation. organic-chemistry.org
Ester Hydrolysis and Transesterification
The ester functional group of this compound can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the ester bond, yielding 2-bromobutyric acid and methanol (B129727). smolecule.com Enzymatic hydrolysis has also been explored, with some enzymes showing high enantioselectivity, preferentially hydrolyzing one enantiomer over the other. google.comnih.govuni-greifswald.de
Transesterification is another reaction involving the ester group, where the methyl group is exchanged for a different alkyl group. This is typically achieved by reacting this compound with an excess of another alcohol (e.g., ethanol (B145695) or propanol) in the presence of an acid or base catalyst. scribd.com This equilibrium-driven process is used to synthesize different esters of 2-bromobutyric acid. google.com For instance, enzymatic transesterification using enzymes like Candida antarctica lipase (B570770) B has been studied with various substrates. mdpi.com
Table 2: Carbonyl Group Reactions and Products
| Reaction Type | Key Reagents | Product Example |
|---|---|---|
| Reformatsky Reaction | Zinc, Aldehyde/Ketone | β-Hydroxy ester |
| Acidic/Basic Hydrolysis | H₃O⁺ or OH⁻ | 2-Bromobutyric Acid |
| Enzymatic Hydrolysis | Haloalkane dehalogenase | (R)-2-Hydroxybutyric Acid |
| Transesterification | Alcohol (R'-OH), Catalyst | R'-2-bromobutyrate |
Radical Reactions and Polymerization Initiation
The relatively weak carbon-bromine bond in this compound allows it to serve as a precursor for radical generation. This property is particularly valuable in the field of polymer chemistry.
This compound and similar α-halo esters are effective initiators for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). In a typical ATRP process, a transition metal complex, commonly copper(I) halide with a suitable amine ligand, abstracts the bromine atom from this compound. google.com This generates a carbon-centered radical that can initiate the polymerization of vinyl monomers, such as methacrylates. google.com The process is controlled because the transfer of the halogen atom is reversible, allowing for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. rsc.org
Beyond polymerization, the generation of radicals from this compound can be used in other synthetic contexts. For example, photoredox catalysis can be used to generate the α-ester radical, which can then participate in various carbon-carbon bond-forming reactions. rsc.org Studies have also explored the homolytic cleavage of the palladium-alkyl bond in complexes formed from this compound, demonstrating its propensity to form active radicals. psu.edu
Role in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. umich.edumdpi.com this compound and similar alkyl halides serve as initiators in this process. The general mechanism of ATRP involves the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal complex, typically a copper(I) halide with a ligand, to generate a radical. acs.org This radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is the reversible deactivation of the growing polymer chain by a higher oxidation state metal complex, which reforms the dormant species and minimizes irreversible termination reactions. acs.orgdiva-portal.org
The rate of polymerization in ATRP is influenced by several factors, including temperature, the nature of the initiator, and the catalyst system. acs.org For instance, in the ATRP of methyl acrylate (B77674) (MA), the rate of polymerization demonstrates a dependence on the concentration of the initiator, methyl 2-bromopropionate (a similar α-bromoester). cmu.edu Specifically, the apparent order with respect to the initiator was found to be 0.8, a slight deviation from the first-order dependence observed in the ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA). cmu.edu
The choice of initiator is crucial for efficient polymerization. For example, in the ATRP of methacrylates, methacrylate dimer-type alkyl bromides exhibit significantly higher activation rate constants compared to simple 2-bromoisobutyrates, making them more efficient initiators for these monomers. rsc.org
Kinetic Isotope Effects in ATRP Mechanisms
Density functional theory (DFT) calculations have been used to model the transition states of these radical additions, and the predicted isotope effects show good agreement with experimental values. acs.org This further reinforces the understanding of the ATRP mechanism at a molecular level.
Comparison with Free-Radical Polymerization
While both ATRP and free-radical polymerization involve the propagation of radical species, the key distinction lies in the level of control over the polymerization process. In conventional free-radical polymerization, the concentration of radicals is relatively high, leading to a higher probability of termination reactions such as coupling and disproportionation. umich.edu This results in polymers with broad molecular weight distributions and less defined architectures.
In contrast, ATRP maintains a very low concentration of free radicals at any given time due to the dynamic equilibrium between the active and dormant species. umich.edudiva-portal.org This suppression of termination reactions is what affords the "living" character of ATRP, allowing for the synthesis of well-defined polymers. umich.edu The evidence from kinetic isotope effect studies, showing identical propagation steps, highlights that the control in ATRP is achieved by regulating the concentration of the propagating radicals, not by altering the fundamental mechanism of chain growth. acs.org
Cyclization Reactions and Heterocycle Formation
Synthesis of 1,2,4-Oxadiazin-5(6H)-one Derivatives
This compound and other alkyl 2-halocarboxylates are key reagents in the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives. mdpi.com These heterocyclic compounds are of interest due to their potential biological activities, including the inhibition of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Parkinson's. researchgate.net
The synthesis involves the condensation reaction between an amidoxime (B1450833) and an alkyl 2-halocarboxylate. mdpi.com Optimization of the reaction conditions for this condensation is crucial for achieving good yields of the desired 1,2,4-oxadiazin-5(6H)-one products. mdpi.com Studies have shown that with appropriate substitution, these derivatives can act as potent inhibitors of MAO-B. mdpi.comresearchgate.net
| Reagent 1 | Reagent 2 | Product | Application |
| Amidoxime | This compound | 1,2,4-Oxadiazin-5(6H)-one derivative | MAO Inhibitor mdpi.comresearchgate.net |
| p-tolyl amidoxime | Methyl chloroacetate | 1,2,4-Oxadiazin-5(6H)-one derivative | Low yield synthesis mdpi.com |
Mechanism of Acid Halide Formation and Bromination
The synthesis of this compound often proceeds through the formation of an intermediate acid halide, followed by bromination.
Enol Form Bromination as a Key Step
A common method for preparing α-bromoalkanoic acids, the precursors to esters like this compound, involves the bromination of an alkanoic acid in the presence of its acid halide. google.com The key step in this reaction is believed to be the bromination of the enol form of the acid halide. google.com The process can be initiated by reacting the carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding acid chloride or bromide. libretexts.orgpressbooks.pub
The acid halide then tautomerizes to its enol form, which readily reacts with bromine. This is followed by the elimination of HBr to yield the α-bromo acid halide. This intermediate can then react with an alcohol, such as methanol, in an esterification step to produce the final product, this compound. google.com
The reaction sequence can be summarized as:
Acid Halide Formation: RCH₂COOH + SOCl₂ → RCH₂COCl + SO₂ + HCl libretexts.org
Enolization: RCH₂COCl ⇌ RCH=C(OH)Cl
Bromination of Enol: RCH=C(OH)Cl + Br₂ → RCH(Br)C(Br)(OH)Cl
HBr Elimination: RCH(Br)C(Br)(OH)Cl → RCH(Br)COBr + HCl
Esterification: RCH(Br)COOH + CH₃OH → RCH(Br)COOCH₃ + H₂O
This mechanism highlights the importance of the enol intermediate in facilitating the selective α-bromination of the carboxylic acid derivative.
Applications of Methyl 2 Bromobutyrate in Advanced Organic Synthesis
Pharmaceutical Intermediates Synthesis
Methyl 2-bromobutyrate (B1202233) serves as a crucial reagent in the production of various active pharmaceutical ingredients (APIs). nordmann.globalcymitquimica.com The bromine atom provides a reactive site for nucleophilic substitution, enabling the construction of core molecular skeletons for numerous drugs. nordmann.global
Methyl 2-bromobutyrate is a key starting material in the synthesis of the anticonvulsant drug Levetiracetam and its analogues, such as Brivaracetam. nih.govgoogle.com Due to its role in the synthesis pathway, it is also considered a potential genotoxic impurity (GTI) that must be monitored in the final API. pharmtech.com
Patented synthetic routes for Levetiracetam describe the reaction of (S)-methyl 2-bromobutyrate with 2-pyrrolidone. google.comgoogle.com In one method, the reaction is conducted in toluene (B28343) at temperatures between 60°C and 80°C to facilitate the substitution reaction, leading to the formation of an ester precursor of Levetiracetam. google.comgoogle.com
The synthesis of Brivaracetam, a structurally related anticonvulsant, also utilizes a stereoisomer of the compound, (R)-methyl-2-bromobutanoate. nih.govacs.org An alternative route reported by UCB Pharmaceuticals involves reacting (R)-methyl-2-bromobutanoate with the HCl salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate (K₂CO₃). nih.govacs.org This initial step yields a diamino ester intermediate, which is then cyclized to form the propylpyrrolidinone core of Brivaracetam. nih.govacs.orgresearchgate.net Another approach involves the alkylation of optically pure 4(R)-propyl-2-pyrrolidinone with racemic this compound, which produces a diastereomeric mixture that requires subsequent separation. portico.org
Table 1: Synthesis of Levetiracetam and Brivaracetam Precursors
| Target Molecule | Key Reagents | Solvent | Conditions | Intermediate Product | Source(s) |
|---|---|---|---|---|---|
| Levetiracetam | (S)-methyl 2-bromobutyrate, 2-pyrrolidone | Toluene | 60-80°C, 6 hours | (S)-α-ethyl-2-oxo-1-pyrrolidine acetate (B1210297) | google.comgoogle.com |
| Brivaracetam | (R)-methyl-2-bromobutanoate, Methyl 3-(aminomethyl)hexanoate HCl | Not specified | Presence of K₂CO₃ | Methyl-3-(((1-methoxy-1-oxobutan-2-yl)amino)methyl)hexanoate | nih.govacs.org |
| Brivaracetam | Racemic this compound, (R)-4-propylpyrrolidin-2-one | THF | Presence of NaH | Racemic methyl 2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate | nih.govacs.orgresearchgate.net |
The enantiomers of this compound are valuable precursors for chiral drugs, where specific stereochemistry is essential for therapeutic activity. acs.org A significant advancement in this area is the biocatalytic synthesis of methyl (S)-2-bromobutanoate. acs.orglookchem.com
Research has demonstrated that enoate reductases from the Old Yellow Enzyme (OYE) family can be used to produce methyl (S)-2-bromobutanoate with high enantiomeric purity. acs.org Specifically, the biotransformation of methyl (Z)-2-bromocrotonate using OYE1–3 yields methyl (S)-2-bromobutanoate with an enantiomeric excess (ee) of 97%. acs.org Similarly, fermentation using baker's yeast (BY) can produce the corresponding (S)-2-bromobutanoic acid, also with an ee of 97%, which can then be esterified. acs.orgmdpi.com These enzymatic methods provide a stereoselective route to this key chiral intermediate. acs.orgpolimi.it
Table 2: Biocatalytic Synthesis of Chiral 2-Bromobutanoic Derivatives
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Source(s) |
|---|---|---|---|---|
| Old Yellow Enzymes (OYE1-3) | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | 97% | acs.org |
| Baker's Yeast (Saccharomyces cerevisiae) | Methyl (Z)-2-bromocrotonate | (S)-2-bromobutanoic acid | 97% | acs.orgmdpi.com |
As established in the preceding sections, this compound is a cornerstone in the synthesis of modern anticonvulsant drugs. Its application in producing Levetiracetam and its analogue Brivaracetam highlights its importance in this therapeutic class. nih.govgoogle.compharmtech.comacs.org These drugs are used to manage epilepsy, and their synthesis relies on the reactivity of this compound to construct the necessary pyrrolidinone core structure. nih.govresearchgate.net The use of specific enantiomers, such as (S)-methyl 2-bromobutyrate for Levetiracetam and (R)-methyl-2-bromobutanoate for certain Brivaracetam routes, demonstrates the compound's utility in creating stereospecific anticonvulsant agents. nih.govgoogle.comgoogle.com
Alkyl 2-bromoalkanoates, the chemical class to which this compound belongs, are utilized in the synthesis of hypolipidemic and hypocholesterolemic drugs like fibrates. google.com A prominent example is Fenofibrate. google.com The general synthesis involves the reaction of a phenolic intermediate with a bromoalkanoate ester. sci-hub.se While many published syntheses of Fenofibrate specifically mention the use of isopropyl 2-bromoisobutyrate, the broader class of 2-bromoalkanoate esters is recognized for its utility in preparing these lipid-lowering agents. google.comsci-hub.sequickcompany.in
Agrochemicals and Pesticide Production
This compound is also listed as an intermediate in the production of pesticides and other agrochemicals. cymitquimica.comlongxinghong.comechemi.com Its role in this sector is analogous to its function in pharmaceuticals: it acts as a building block for creating more complex, biologically active molecules. longxinghong.com The bromine atom allows for coupling reactions to build the carbon skeleton of active ingredients used in crop protection. cymitquimica.com
Synthesis of Indene (B144670) Ester Derivatives
A well-documented application of this compound is in the synthesis of indene ester derivatives. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Specifically, it is used as a reagent in the Reformatsky reaction with 5-methoxy-1-indanone (B147253) to produce a racemic indene ester. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com This reaction typically uses zinc dust to generate an organozinc intermediate from the this compound, which then adds to the ketone of the indanone. lookchem.comchemicalbook.com This method provides an efficient pathway to functionalized indane structures, which are themselves important motifs in medicinal chemistry. researchgate.netchemsrc.com
Table 3: Synthesis of Indene Ester via Reformatsky Reaction
| Reactant 1 | Reactant 2 | Key Reagent | Reaction Type | Product | Source(s) |
|---|---|---|---|---|---|
| This compound | 5-methoxy-1-indanone | Zinc dust | Reformatsky Reaction | Racemic indene ester | lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |
Racemic Indene Ester Synthesis
A significant application of this compound is in the synthesis of racemic indene esters. chemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.com This is prominently demonstrated through the Reformatsky reaction with 5-methoxy-1-indanone. chemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.netacs.orgacs.org The reaction involves the formation of an organozinc intermediate from this compound, which then adds to the ketone group of the indanone. acs.org Subsequent acidic workup leads to dehydration, yielding the indenyl butanoate.
The synthesis of methyl 2-(6-methoxy-1H-inden-3-yl)butanoate has been successfully scaled up from the laboratory to the pilot plant. acs.orgacs.org A key challenge in scaling up the Reformatsky reaction is the activation of zinc metal and the potential for a runaway reaction due to a highly exothermic process following an unpredictable induction period. acs.orgcolab.ws A developed safe process utilizes copper(I) chloride and sulfuric acid to activate the zinc, allowing for a controlled, dosage-limited reaction even at a larger scale. acs.org
The results from four pilot-plant scale campaigns highlight the process's effectiveness.
| Campaign | Starting 5-methoxy-1-indanone (kg) | Maximum Temperature (°C) | Yield of Methyl 2-(6-methoxy-1H-inden-3-yl)butanoate |
|---|---|---|---|
| 1 | 5.0 | 63 | Data not available |
| 2 | 5.0 | 56 | Data not available |
| 3 | 5.0 | 58 | Data not available |
| 4 | 4.0 | 60 | Data not available |
Enantioselective Indane Acetic Acid Derivative Synthesis
This compound is also a precursor in the multi-step enantioselective synthesis of specific indane acetic acid derivatives, such as methyl (2S)-2-[(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]butanoate. sigmaaldrich.comresearchgate.netchemsrc.comgoogle.com This complex synthesis establishes two contiguous stereogenic centers and is of interest for developing pharmaceutical agents. researchgate.netgoogle.com
The synthesis begins with the Reformatsky reaction of 5-methoxy-1-indanone and this compound, similar to the racemic synthesis, to produce an intermediate which is then taken through a series of stereoselective reactions to yield the final product. google.com The development of such synthetic routes is crucial for accessing novel indane derivatives that are important for their biological activities. researchgate.net
Formation of (E)-2-Methoxymethylene-butyric Acid Methyl Ester
This compound is employed as a reagent in a Reformatsky-type reaction with α,α-dichloromethyl methyl ether in the presence of zinc dust to produce (E)-2-methoxymethylene-butyric acid methyl ester. chemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.net This reaction is a key step in the synthesis of more complex molecules. researchgate.net
The synthesis involves the careful addition of a mixture of α,α-dichloromethyl methyl ether and this compound to a suspension of zinc dust in diethyl ether. researchgate.netresearchgate.net The reaction is initiated with a catalytic amount of 1,2-dibromoethane (B42909) and proceeds under reflux. researchgate.net After workup and purification by flash chromatography, the desired ester is obtained in a high yield. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Reagent | Product | Yield |
|---|---|---|---|---|
| This compound | α,α-Dichloromethyl methyl ether | Zinc dust | (E)-2-Methoxymethylene-butyric acid methyl ester | 87% researchgate.net |
Formation of (E)-2-Methoxymethylene-butyryl Chloride
The (E)-2-methoxymethylene-butyric acid methyl ester, synthesized from this compound, serves as a precursor for the corresponding acid and acid chloride. chemicalbook.comlookchem.comsigmaaldrich.comsigmaaldrich.comresearchgate.netchemicalbook.com The ester is first hydrolyzed to (E)-2-methoxymethylene-butyric acid by refluxing with sodium hydroxide, followed by acidification. researchgate.netresearchgate.net
| Starting Material | Reagent(s) | Product | Yield |
|---|---|---|---|
| (E)-2-Methoxymethylene-butyric acid methyl ester | 1. 2 M NaOH, Δ 2. HCl | (E)-2-Methoxymethylene-butyric acid | 76% researchgate.net |
| (E)-2-Methoxymethylene-butyric acid | (COCl)₂, DMF (cat.), benzene | (E)-2-Methoxymethylene-butyryl chloride | 86% researchgate.net |
Spectroscopic and Analytical Characterization in Research
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for separating methyl 2-bromobutyrate (B1202233) from starting materials, byproducts, or impurities, thereby allowing for accurate purity assessment and quantitative analysis.
Gas chromatography is a primary technique for assessing the purity of methyl 2-bromobutyrate, leveraging its volatility. The compound is vaporized and passed through a capillary column, where it is separated from other volatile components. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property under specific experimental conditions. For quantitative analysis, the area under the GC peak corresponding to this compound is proportional to its concentration in the sample.
Purity levels for commercially available this compound are often determined by GC, with assays commonly exceeding 97.0%. A key piece of data for its identification via GC is the Kovats Retention Index (I), which standardizes retention times relative to n-alkanes. On a non-polar OV-101 capillary column at an isothermal temperature of 80°C, this compound has a reported Kovats Retention Index of 926 nih.gov.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purity determination and quantitative analysis of organic compounds like this compound. This method separates components in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. Unlike GC, HPLC is not limited by the volatility of the compound. While HPLC is a standard method for the analysis of similar ester compounds, specific methods detailing the column type, mobile phase composition, and detector for the analysis of this compound are not extensively detailed in readily available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR spectroscopy of this compound, the protons in the molecule each produce a signal at a characteristic chemical shift (δ), measured in parts per million (ppm). The position of the signal, its splitting pattern (multiplicity), and the integration of the signal area provide a complete picture of the proton framework. The spectrum, typically run in a deuterated solvent like chloroform (CDCl₃), reveals four distinct signals corresponding to the four unique proton environments in the molecule chemguide.co.uk.
The protons of the terminal methyl group (CH₃) of the ethyl chain appear as a triplet at the most upfield position. The adjacent methylene protons (CH₂) show a more complex multiplet pattern due to coupling with both the terminal methyl and the methine proton. The single proton on the carbon bearing the bromine atom (the α-carbon or methine proton, CHBr) appears as a triplet further downfield. The most downfield signal is typically the singlet corresponding to the three protons of the methyl ester group (OCH₃), which are deshielded by the adjacent oxygen atom chemguide.co.uk.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| -CH₂CH₃ | ~1.03 | Triplet | 3H |
| -CH₂CH₃ | ~2.06 | Multiplet | 2H |
| -C(O)OCH₃ | ~3.78 | Singlet | 3H |
| -CH(Br)- | ~4.19 | Triplet | 1H |
Data sourced from ChemicalBook, acquired in CDCl₃ solvent. chemguide.co.uk
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. This allows for the confirmation of the five distinct carbon environments present in the structure: the carbonyl carbon of the ester, the carbon atom bonded to the bromine, the methoxy carbon, and the two carbons of the ethyl group.
The carbonyl carbon (C=O) is expected to have the largest chemical shift (most downfield), typically in the range of 160-185 ppm for an ester. The carbon atom attached to the electronegative bromine atom (C-Br) would appear further downfield than a standard alkane carbon but upfield from the carbonyl carbon. The methoxy carbon (-OCH₃) and the two carbons of the ethyl group (-CH₂CH₃) would appear at the most upfield positions. While ¹³C NMR is a standard technique for characterizing this compound, specific, publicly available datasets detailing the precise chemical shifts for each carbon were not identified in the searched literature nih.govdocbrown.infochemicalbook.com.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern.
For this compound (C₅H₉BrO₂), the mass spectrum shows a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 181.03 g/mol , and the molecular ions are observed at m/z 180 and 182 docbrown.info.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the bromine atom, cleavage of the ester group, and rearrangements. The base peak, which is the most intense peak in the spectrum, is observed at m/z 59, corresponding to the methoxycarbonyl fragment [C(O)OCH₃]⁺. Other significant fragments are observed at m/z 101, which results from the loss of the bromine radical, and at m/z 121 and 123, corresponding to the loss of the methoxy group (-OCH₃) docbrown.info.
| m/z Value | Proposed Fragment Ion | Significance |
|---|---|---|
| 180/182 | [CH₃CH₂CH(Br)COOCH₃]⁺ | Molecular Ion (M⁺) |
| 151/153 | [M - C₂H₅]⁺ | Loss of ethyl group |
| 121/123 | [M - OCH₃]⁺ | Loss of methoxy group |
| 101 | [M - Br]⁺ | Loss of bromine radical |
| 59 | [COOCH₃]⁺ | Base Peak |
Data compiled from ChemicalBook and PubChem. docbrown.infospectrabase.com
MALDI-TOF MS for Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical technique for the detailed characterization of synthetic polymers. rsc.org It provides information on molecular weight distribution, the mass of repeating units, and the identity of end groups. sigmaaldrich.com While direct analysis of a small molecule like this compound is not a typical application, the technique is invaluable for characterizing polymers synthesized using this compound.
In polymer chemistry, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), alkyl halides such as this compound can serve as initiators. The initiator fragment becomes the starting point of the polymer chain. MALDI-TOF MS is then used to analyze the resulting polymer. By resolving individual polymer chains (n-mers) in a mass spectrum, the technique can confirm that the initiator fragment is correctly incorporated as an end group. sigmaaldrich.com This verification is critical for confirming the success of the polymerization reaction and ensuring the final polymer has the desired structure and functionality. The optimization of sample preparation, including the choice of matrix, cationizing agent, and solvent, is a critical step for achieving reliable and accurate polymer analysis with MALDI-TOF MS. frontiersin.orgnih.gov
GC-MS for Purity and Impurity Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for the analysis of volatile and semi-volatile compounds like this compound. It is widely used for purity assessment and the identification of trace-level impurities. ajrconline.org In this method, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint for identification.
For this compound, GC-MS is employed to quantify its purity and to detect and identify any byproducts from its synthesis or degradation products formed during storage. This is particularly important when the compound is used as a raw material in pharmaceutical manufacturing, where even minute impurities can affect the safety and efficacy of the final drug product. amazonaws.com For instance, a GC-MS method can be developed to separate this compound from other structurally similar compounds, such as isomeric bromobutyrates or residual starting materials.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, absorbing radiation at those frequencies. An FTIR spectrum is a plot of this absorption, which allows for the identification of characteristic functional groups.
The FTIR spectrum of this compound would exhibit distinct absorption bands corresponding to its structural features. The analysis of these bands confirms the presence of the key functional groups within the molecule.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Peak Position (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong |
| C=O (Ester) | Stretching | ~1735-1750 | Strong |
| C-O (Ester) | Stretching | 1000-1300 | Strong |
| C-Br (Alkyl Halide) | Stretching | 515-690 | Medium to Strong |
Data sourced from general FTIR correlation tables. instanano.comlibretexts.org
The strong absorption band around 1735-1750 cm⁻¹ is particularly indicative of the ester carbonyl group, while the presence of a band in the lower frequency region (515-690 cm⁻¹) would suggest the C-Br bond. instanano.com
Advanced Analytical Methods for Impurity Profiling
Determination and Control of Genotoxic Impurities (GTIs)
This compound is recognized as a potential genotoxic impurity (GTI) in the synthesis of certain active pharmaceutical ingredients (APIs), such as levetiracetam. pharmtech.com GTIs are compounds that can damage DNA, leading to mutations and potentially causing cancer. chromatographyonline.com Due to their risk to patient safety, regulatory agencies require that GTIs be controlled at very low levels, often in the parts-per-million (ppm) range. chromatographyonline.comjiuhuapm.com
The genotoxic potential of this compound stems from its nature as an alkylating agent, making it reactive towards nucleophilic sites in DNA. Consequently, its presence as an impurity in an API must be strictly monitored. pharmtech.com Analytical methods with high sensitivity and selectivity, such as GC-MS, are developed and validated specifically for the trace-level detection of this impurity. pharmtech.comjiuhuapm.com In the synthesis of levetiracetam, this compound is an expected impurity based on the synthetic route, necessitating a control strategy to ensure the final drug substance meets stringent safety standards. pharmtech.com
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
To ensure that analytical methods are capable of controlling GTIs at the required low levels, validation studies must determine the method's Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. loesungsfabrik.dejuniperpublishers.com
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.denih.gov
For a GTI like this compound, the analytical method must have an LOQ that is at or below the established control threshold. In a study developing a GC method for GTIs in levetiracetam, the LOD and LOQ for this compound were precisely determined.
Table 2: LOD and LOQ for this compound Analysis
| Parameter | Value (ppm) |
|---|---|
| Limit of Detection (LOD) | 0.047 |
| Limit of Quantification (LOQ) | 0.156 |
Data from a study on the determination of genotoxic impurities. pharmtech.com
These results demonstrate the method's high sensitivity, enabling the reliable quantification of this compound at levels well below the typical control limits for GTIs, ensuring the safety and quality of the pharmaceutical product. pharmtech.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, favored for its balance of accuracy and computational efficiency in calculating the electronic structure of molecules. dergipark.org.tr Methods like the B3LYP hybrid functional are commonly used to predict molecular properties, including optimized geometry, electronic structure, and reactivity descriptors. researchgate.netmdpi.com
Molecular Geometry Optimization
The first step in most computational analyses is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. dergipark.org.tr For bromoester compounds, DFT calculations accurately predict these geometric parameters. jmaterenvironsci.com The optimization confirms the most stable conformation, which is crucial for all subsequent property calculations.
A representative optimized structure for a similar bromoester shows typical bond lengths and angles around the chiral center and the ester group. jmaterenvironsci.com
Table 1: Representative Optimized Geometrical Parameters for a Bromoester Moiety (Based on data for an analogous compound) jmaterenvironsci.com
| Parameter | Bond/Angle | Value |
| Bond Length | C-Br | 2.03 Å |
| C=O | 1.21 Å | |
| C-O | 1.35 Å | |
| Bond Angle | C-C-Br | 107.47° |
| C-C=O | 124.77° | |
| C-O-C | 117.36° | |
| Dihedral Angle | Br-C-C=O | 102.79° |
Electronic Properties Analysis (HOMO-LUMO Energies)
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. core.ac.uk The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. mdpi.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. mdpi.com
Computational studies on analogous bromoesters have calculated these values to predict their reactivity. researchgate.netmdpi.com
Table 2: Frontier Molecular Orbital Energies for Propargyl 2-bromoisobutyrate (Data from an analogous compound study) researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -11.05 |
| ELUMO | -1.57 |
| Energy Gap (ΔE) | 9.48 |
Reactivity Descriptors (Fukui Functions)
To pinpoint which atoms within a molecule are most likely to participate in a chemical reaction, local reactivity descriptors are calculated. researchgate.net The Fukui function, f(r), is a key descriptor derived from DFT that indicates the change in electron density at a specific point when the total number of electrons in the system changes. chemtools.orgresearchgate.net It helps identify the most reactive sites for different types of attack:
f+(r): For nucleophilic attack (where the molecule accepts electrons).
f-(r): For electrophilic attack (where the molecule donates electrons).
f0(r): For radical attack.
In studies of propargyl 2-bromoisobutyrate, Fukui functions were calculated to identify the specific atoms susceptible to attack. researchgate.netuni-muenchen.de For instance, certain carbon and oxygen atoms were identified as dominant electrophilic regions, while specific hydrogen and bromine atoms were highlighted as nucleophilic dominant regions. uni-muenchen.de
Electrophilic and Nucleophilic Site Prediction
A more visual method for predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP plots the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate charge distribution. dergipark.org.tr
Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In bromoesters, these are typically found around the electronegative carbonyl oxygen atom. dergipark.org.trmdpi.com
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms. dergipark.org.trmdpi.com
Green Regions: Represent neutral or near-zero potential. mdpi.com
MEP analysis of related bromoesters confirms that the ester group is a primary active site for an incoming electrophile. mdpi.com
Natural Bond Orbital (NBO) Analysis for Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) units, which align with the familiar Lewis structure concept. researchgate.net The primary utility of NBO analysis is to quantify the stabilizing effects of electron delocalization, specifically hyperconjugative interactions. researchgate.net This is achieved by evaluating the interaction energy, E(2), between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.
In the analysis of propargyl 2-bromoisobutyrate, NBO calculations revealed significant stabilization energies arising from the delocalization of electron density from lone pairs on the oxygen and bromine atoms to antibonding orbitals of adjacent bonds. acs.org
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for Propargyl 2-bromoisobutyrate (Data from an analogous compound study) acs.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) O5 | σ(C4-C6) | 5.25 | n → σ |
| LP (2) O10 | σ(C8-C9) | 1.13 | n → σ |
| LP (3) O10 | σ(C8-C9) | 2.00 | n → σ |
| LP (1) Br17 | σ(C2-C3) | 1.15 | n → σ |
Ab Initio and Semi-Empirical Computational Approaches
Beyond DFT, other computational methods are available to study molecular properties, each with a different level of theory and computational cost.
Ab Initio Methods: These "from the beginning" methods derive their results from fundamental principles of quantum mechanics without using experimental data for parameterization. wikipedia.org While highly accurate, methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) are computationally demanding, making them more suitable for smaller molecules. They have been applied to study reaction mechanisms, such as the hydrolysis of esters, providing detailed energy barriers. wikipedia.org
Semi-Empirical Methods: These methods are based on the Hartree-Fock framework but introduce approximations and use parameters derived from experimental data to simplify calculations. uni-muenchen.de This approach significantly reduces computational time, allowing for the study of very large molecular systems. uni-muenchen.de Common semi-empirical methods include AM1, PM3, and MNDO. scispace.com These techniques are frequently employed in quantitative structure-activity relationship (QSAR) studies, where the properties of a large set of compounds, including aliphatic bromoesters, are correlated with their biological activity or toxicity.
Modeling of Transition Structures
The study of methyl 2-bromobutyrate's reactivity through computational chemistry heavily relies on the modeling of transition structures. These high-energy, transient configurations represent the peak of the energy barrier between reactants and products, and their characterization is fundamental to understanding reaction kinetics and mechanisms. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of these structures.
One significant area of investigation involves the enzymatic dehalogenation of methyl 2-bromobutyrate (B1202233) by haloalkane dehalogenases. caver.cz Molecular modeling has been used to analyze the binding of its enantiomers within the enzyme's active site. caver.cz Theoretical models of the transition state for the SN2 reaction mechanism catalyzed by these enzymes allow for the calculation of thermodynamic components. caver.cz The differences in transition-state enthalpy (ΔΔH‡) and entropy (ΔΔS‡) between the two enantiomers are calculated to explain the observed enantioselectivity. caver.cz For instance, in the dehalogenation catalyzed by the haloalkane dehalogenase DbjA, the difference in transition-state free energy (ΔΔG‡) is a key determinant of which enantiomer is preferentially converted. caver.cz
| Thermodynamic Parameter | Value |
|---|---|
| Differential Transition State Free Energy (ΔRSΔG°) | -0.7 kcal/mol |
| Differential Transition State Enthalpy (ΔRSΔH°) | -1.5 kcal/mol |
| Differential Transition State Entropy (TΔRSΔS°) | -0.8 kcal/mol |
Beyond enzymatic reactions, transition structures for other fundamental organic reactions are modeled. For elimination reactions (E2), modeling focuses on the transition state where the carbon-hydrogen and carbon-bromine bonds are partially broken, and a carbon-carbon double bond is partially formed. iitk.ac.in The stability of this structure, which is influenced by factors like alkyl substitution, determines the reaction rate and the regioselectivity (e.g., Zaitsev's rule). iitk.ac.inlibretexts.org
In the context of single electron transfer living radical polymerization (SET-LRP), theoretical studies on the reductive cleavage of similar alkyl halide initiators have shown that the process involves a substantial activation barrier. acs.org Modeling of the transition state for this process revealed a concerted mechanism, rather than a stepwise one, where electron transfer and C-Br bond cleavage occur simultaneously. acs.org
Theoretical Investigations of Reaction Mechanisms
Theoretical investigations provide deep insights into the plausible reaction mechanisms for this compound. These studies utilize quantum chemical calculations to map out potential energy surfaces, evaluate reaction barriers, and predict the most likely pathways.
Key Investigated Mechanisms:
Nucleophilic Substitution (SN2): Computational studies affirm that the SN2 pathway is a primary mechanism for this compound, particularly in reactions with nucleophiles. In enzymatic systems like haloalkane dehalogenases, the reaction proceeds via an SN2 mechanism. caver.cz The reactivity of related bromoalkanoate esters is also characterized by their participation in SN2 reactions. nih.gov
Elimination (E2): Under strongly basic conditions, this compound is expected to undergo E2 elimination to form alkenes. Theoretical calculations can be used to compare the activation energies for the formation of different possible alkene products, thereby predicting the major product in accordance with Zaitsev's rule, which favors the more substituted alkene. libretexts.org
Reductive Cleavage: In the context of its use as a potential initiator in atom transfer radical polymerization (ATRP) or related processes, the reductive cleavage of the C-Br bond is critical. Theoretical investigations on analogous compounds like methyl 2-bromoisobutyrate have shown that the reaction proceeds through a concerted dissociative electron transfer. acs.org These studies indicate that a true radical anion intermediate does not form; instead, the electron transfer and bond-breaking are a single, concerted event. acs.org
Computational Tools and Descriptors:
To investigate these mechanisms, a suite of computational tools is employed.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. For this compound, an electrophile, the LUMO's energy and location are of particular interest as they indicate the site most susceptible to nucleophilic attack. core.ac.ukresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the electronic distribution within the molecule. researchgate.netdergipark.org.tr These maps use a color scale to show electron-rich regions (typically red), which are prone to electrophilic attack, and electron-poor regions (typically blue), which are susceptible to nucleophilic attack. researchgate.net For this compound, a significant positive potential would be expected on the carbon atom bonded to the bromine, marking it as the primary site for nucleophilic substitution.
Reactivity Descriptors: Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify reactivity. dergipark.org.tr These include chemical potential, hardness, softness, and the electrophilicity index, which provide a quantitative basis for comparing reactivity. dergipark.org.trmdpi.com
| Reaction Mechanism | Key Theoretical Findings | Relevant Computational Methods |
|---|---|---|
| SN2 Nucleophilic Substitution | Confirmed as a primary pathway, especially in enzymatic dehalogenation. caver.cz Transition state modeling helps explain enantioselectivity. caver.cz | DFT, Transition State Search, Energy Decomposition Analysis |
| E2 Elimination | Transition state stability determines product distribution (Zaitsev's rule). iitk.ac.inlibretexts.org Favored by strong bases. | DFT, Potential Energy Surface Scanning |
| Reductive Cleavage | Proceeds via a concerted dissociative electron transfer, not a stepwise mechanism. acs.org Involves a significant activation barrier. acs.org | DFT, Intrinsic Reaction Coordinate (IRC) Analysis |
Derivatives and Analogues of Methyl 2 Bromobutyrate
Methyl 2-bromobutanoate Enantiomers and their Synthesis
Methyl 2-bromobutanoate exists as a racemic mixture, but its individual enantiomers, (S) and (R), are crucial for specific applications, particularly in the synthesis of chiral active pharmaceutical ingredients.
Methyl (S)-2-bromobutanoate is a key intermediate for introducing a specific stereogenic unit into the molecular skeleton of certain chiral drugs. A practical and optimized synthesis of this enantiomerically enriched compound has been achieved through biocatalytic reduction. This method is noted for its high yield and enantiomeric purity, and it can be performed in an aqueous medium, making it a more sustainable process.
The synthesis often starts from Methyl (Z)-2-bromocrotonate, which can be obtained from either acetaldehyde or methyl (E)-crotonate. The biocatalytic reduction can be carried out using baker's yeast fermentation or isolated Old Yellow Enzyme (OYE) family enoate reductases (OYE1–3). Both methods have been shown to produce Methyl (S)-2-bromobutanoate with a high enantiomeric excess (ee) of 97%. It has been observed that both (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters yield the same (S)-enantiomer of the reduced product.
Table 1: Synthesis of Methyl (S)-2-bromobutanoate
| Starting Material | Biocatalyst | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Methyl (Z)-2-bromocrotonate | Baker's Yeast | (S)-2-bromobutanoic acid | 97% |
The synthesis of the (R)-enantiomer, Methyl (R)-2-bromobutanoate, is less commonly detailed in readily available literature compared to its (S)-counterpart. However, it can be obtained from a racemic mixture of Methyl 2-bromobutanoate through a process known as kinetic resolution. In kinetic resolution, the two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction speed results in an enantioenriched sample of the less reactive enantiomer. For instance, the esterification of a racemic acid with an optically active alcohol can proceed at different rates for each enantiomer, allowing for their separation. The first reported kinetic resolution was achieved by Louis Pasteur, who observed that a mold from Penicillium glaucum selectively metabolized (R,R)-tartrate, leaving an excess of (S,S)-tartrate. wikipedia.org
While a direct synthetic route exclusively for Methyl (R)-2-bromobutanoate is not prominently described, kinetic resolution of the racemic mixture presents a viable method for its isolation.
Ethyl 2-bromobutyrate (B1202233)
Ethyl 2-bromobutyrate is a structural analogue of Methyl 2-bromobutyrate, with an ethyl group replacing the methyl group in the ester. It is used in synthetic chemistry as a polymerization initiator and as a reagent in the synthesis of various compounds, including the imidazoline α2-antagonist Efaroxan, which has been shown to stimulate insulin secretion.
The synthesis of Ethyl 2-bromobutyrate typically involves the esterification of 2-bromobutyric acid with ethanol (B145695). One method for preparing alkyl 2-bromoalkanoates involves a two-step process. First, an alkanoic acid is selectively brominated in the presence of its acid halide. The resulting 2-bromoalkanoic acid is then esterified using an alcohol in the presence of an acidic catalyst. The water formed during the reaction is removed by stripping with the alcohol.
Table 2: Properties of Ethyl 2-bromobutyrate
| Property | Value |
|---|---|
| CAS Number | 533-68-6 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
Methyl 2-bromoisobutyrate and its Research Context
Methyl 2-bromoisobutyrate, also known as Methyl 2-bromo-2-methylpropionate, is another important analogue. Its unique structure, featuring a bromine atom and an ester group, makes it a highly reactive and versatile intermediate in various industrial applications.
Methyl 2-bromoisobutyrate is primarily used in polymerization reactions where it functions as a free radical initiator. This role is critical in producing polymers with specific structural properties for use in coatings, adhesives, and plastics. It is also utilized in the Reformatsky reaction, which forms carbon-carbon bonds to produce β-hydroxy esters, demonstrating its importance in constructing complex organic molecules.
Table 3: Properties of Methyl 2-bromoisobutyrate
| Property | Value |
|---|---|
| CAS Number | 23426-63-3 |
| Molecular Formula | C₅H₉BrO₂ |
| Molecular Weight | 181.03 g/mol |
| Density | 1.399 g/mL at 20 °C |
| Boiling Point | 52 °C at 19 Torr |
| Flash Point | 49 °C |
While specific computational studies on analogues of Methyl 2-bromoisobutyrate are not widely documented in the searched literature, computational chemistry is a powerful tool for analyzing similar molecules. For instance, computational studies on other ester compounds, such as galactopyranoside esters, have been conducted to investigate their potential as antimicrobial agents. These studies often employ methods like Density Functional Theory (DFT) at levels such as B3LYP/6-311+G(d,p) to optimize molecular structures and analyze electronic properties, enthalpies, and entropies. Furthermore, molecular docking and molecular dynamics simulations are used to study the binding of these compounds to biological targets.
In another example, the accuracy of computational chemistry in spectral simulation was demonstrated with acetylsalicylic acid. The study showed a high consistency between experimental and simulated FT-IR and Raman spectra, with linear correlation coefficients (R²) of 0.9933 and 0.9995, respectively. nih.gov Such computational approaches could be applied to Methyl 2-bromoisobutyrate and its analogues to predict their properties and reactivity, aiding in the design of new materials and pharmaceuticals.
(E)-Methyl 2-bromo-2-butenoate
(E)-Methyl 2-bromo-2-butenoate, also known as methyl (E)-2-bromocrotonate, is an unsaturated haloester. It is important to note that commercially available Methyl 2-bromo-2-butenoate is often supplied as a mixture of (E) and (Z) isomers (cis and trans) sigmaaldrich.comsigmaaldrich.com. Therefore, the data presented in many sources typically pertains to this isomeric mixture.
The physical and chemical properties of Methyl 2-bromo-2-butenoate are well-documented for the mixture of its stereoisomers.
Table 1: Physical and Chemical Properties of Methyl 2-bromo-2-butenoate (cis+trans mixture)
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.01 g/mol sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 178-182 °C sigmaaldrich.comsigmaaldrich.com |
| Density | 1.505 g/mL at 20 °C sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.486 sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 17642-18-1 sigmaaldrich.comsigmaaldrich.com |
Methyl 2-bromo-2-butenoate is a valuable intermediate in organic synthesis, particularly for the creation of chiral compounds. Research has shown its utility in biotransformation processes.
One significant application is in the enzymatic reduction to produce a key intermediate for chiral drugs sigmaaldrich.com. The biotransformation of Methyl 2-bromo-2-butenoate using the "old yellow enzyme" yields methyl (S)-2-bromobutanoate sigmaaldrich.com. Similarly, fermentation with baker's yeast can convert it to (S)-2-bromobutanoic acid sigmaaldrich.com. These chiral products are important building blocks in the pharmaceutical industry.
In addition to its role in biocatalysis, Methyl 2-bromo-2-butenoate functions as a biannelating reagent. It is capable of participating in double Michael-addition reactions, which are useful for forming complex cyclic structures in organic molecules sigmaaldrich.com.
Table 2: Research Applications of Methyl 2-bromo-2-butenoate
| Application Area | Description | Key Product(s) |
|---|---|---|
| Biotransformation | Catalyzed by old yellow enzyme to produce a chiral intermediate. sigmaaldrich.com | Methyl (S)-2-bromobutanoate sigmaaldrich.com |
| Fermentation | Undergoes fermentation by baker's yeast. sigmaaldrich.com | (S)-2-bromobutanoic acid sigmaaldrich.com |
| Organic Synthesis | Acts as a biannelating reagent in double Michael-additions. sigmaaldrich.com | Complex cyclic compounds |
Environmental Fate and Degradation Research
Microbial Degradation Pathways (General Context)
The biotransformation of foreign chemical compounds, or xenobiotics, in soil, sediment, and water is heavily dependent on microorganisms. nih.gov These organisms, including bacteria and fungi, possess a remarkable metabolic capability to break down complex molecules, using them as sources of carbon, nitrogen, and other essential elements. nih.govijcmas.com This process, known as bioremediation, is a cornerstone of environmental sustainability, offering a cost-effective and eco-friendly approach to decontaminating polluted environments. nih.govbohrium.com
Role of Microorganisms in Xenobiotic Degradation
Microorganisms are central to the breakdown of xenobiotics, which are compounds foreign to a biological system, such as pesticides and industrial chemicals. ijcmas.comresearchgate.net They can mineralize, transform, or immobilize pollutants, rendering them less harmful. ijcmas.com The ability of microorganisms to degrade these compounds is due to specific genes that code for catabolic enzymes. ijcmas.com These genes can be transferred between microorganisms, facilitating rapid adaptation to new contaminants. ijcmas.com
The degradation of xenobiotics can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. ijcmas.comclu-in.org In aerobic respiration, oxygen is used to hydroxylate aromatic rings, a key step in breaking down many organic pollutants. ijcmas.com Under anaerobic conditions, other molecules like nitrate, sulfate, or iron act as electron acceptors. ijcmas.comclu-in.org The effectiveness of microbial degradation is influenced by the structure of the xenobiotic compound. nih.gov For instance, the degradation of aliphatic and aromatic hydrocarbons requires different sets of enzymes due to their structural differences. nih.gov
Microorganisms can be harnessed for bioremediation through various technologies, including bioaugmentation (adding specific microbes to a contaminated site) and biostimulation (modifying the environment to encourage the growth of indigenous microbes). nih.govclu-in.org
Enzymatic Processes in Environmental Remediation
The breakdown of xenobiotics by microorganisms is fundamentally an enzymatic process. ijcmas.comcore.ac.uk Enzymes are biological catalysts that increase the rate of chemical reactions without being consumed in the process. researchgate.netscispace.com In the context of bioremediation, enzymes work by breaking chemical bonds in pollutant molecules, transforming them into less toxic or non-toxic substances. core.ac.uk
Two major classes of enzymes involved in xenobiotic degradation are oxidoreductases and hydrolases. core.ac.uk Oxidoreductases, such as oxygenases, catalyze oxidation-reduction reactions, often incorporating oxygen into the pollutant molecule, which can initiate the breakdown of stable structures like aromatic rings. ijcmas.comcore.ac.uk Hydrolases break down pollutants by adding water, a process known as hydrolysis. core.ac.uk This is a key step in the degradation of many organic polymers and certain types of insecticides. core.ac.uk
The use of isolated enzymes for remediation has several advantages over using whole microbial cells. researchgate.netscispace.com Enzymes can function in a wider range of environmental conditions, including pH and temperature, and can be more effective in environments with low nutrient availability. researchgate.net Furthermore, enzymatic remediation can be faster and more specific than microbial remediation. scispace.com However, the high cost of producing and purifying enzymes can be a limitation. researchgate.netscispace.com
Influence of Environmental Factors on Degradation (General Context)
The rate and extent of microbial degradation of xenobiotics are significantly influenced by a variety of environmental factors. nih.govnih.gov These factors can affect the growth and metabolic activity of microorganisms, as well as the bioavailability of the pollutants themselves. wikipedia.orgmicrobenotes.com Key environmental parameters include temperature, pH, moisture, oxygen availability, and nutrient concentrations. nih.gov
Temperature plays a crucial role by affecting the rate of enzymatic reactions and microbial growth. juniperpublishers.comopenmicrobiologyjournal.com Generally, degradation rates increase with temperature up to an optimal point, beyond which high temperatures can denature enzymes and inhibit microbial activity. juniperpublishers.comopenmicrobiologyjournal.com Similarly, pH affects the solubility and availability of pollutants and the activity of microbial enzymes, with most bacteria favoring a pH range of 6.5 to 7.5. openjournalsnigeria.org.ng Extreme pH values, both acidic and alkaline, can significantly hinder degradation. openmicrobiologyjournal.comopenjournalsnigeria.org.ng
The availability of water is essential for microbial life and for the transport of nutrients and contaminants. nih.govwikipedia.org Oxygen is a critical factor, determining whether aerobic or anaerobic degradation pathways will dominate. clu-in.orgnih.gov The presence of nutrients, particularly nitrogen and phosphorus, is also vital for microbial growth and the synthesis of degradative enzymes. nih.gov
The following table summarizes the influence of key environmental factors on microbial degradation:
Table 1: Influence of Environmental Factors on Microbial Degradation| Environmental Factor | Influence on Degradation | Optimal Conditions/Remarks |
|---|---|---|
| Temperature | Affects enzyme kinetics and microbial growth rates. juniperpublishers.comopenmicrobiologyjournal.com | Optimal ranges vary depending on the microbial community (mesophilic vs. thermophilic). mdpi.com High temperatures can lead to enzyme denaturation. openmicrobiologyjournal.com |
| pH | Influences enzyme activity and the solubility/bioavailability of pollutants. openmicrobiologyjournal.comopenjournalsnigeria.org.ng | Most bacteria prefer a neutral pH range (6.5-7.5). openjournalsnigeria.org.ng Extreme pH can inhibit microbial activity. openmicrobiologyjournal.comopenjournalsnigeria.org.ng |
| Moisture | Essential for microbial activity and substrate transport. nih.govwikipedia.org | Adequate moisture levels are necessary to support microbial life and facilitate the diffusion of nutrients and contaminants. |
| Oxygen | Determines whether aerobic or anaerobic pathways are utilized. clu-in.orgnih.gov | Aerobic degradation is often faster for many organic compounds. Anaerobic conditions are necessary for processes like reductive dechlorination. clu-in.org |
| Nutrients | Essential for microbial growth and enzyme production (e.g., nitrogen, phosphorus). nih.gov | Nutrient availability can be a limiting factor in the rate of bioremediation. nih.gov |
| Bioavailability | The accessibility of the contaminant to microorganisms. wikipedia.orgelgalabwater.com | Factors like sorption to soil particles can reduce bioavailability and slow down degradation rates. nih.gov |
Metabolomics in Environmental Studies
Metabolomics is the comprehensive study of small molecules, or metabolites, within an organism's cells, tissues, or biofluids. mdpi.comtandfonline.com As the metabolome is the direct result of cellular processes, it provides a functional snapshot of an organism's physiological state in response to its environment. nih.govnih.gov In environmental science, metabolomics has become a powerful tool for understanding how organisms interact with their surroundings and for assessing the impacts of pollutants. nih.govcdnsciencepub.com
By analyzing changes in metabolite profiles, researchers can identify biomarkers of exposure to specific contaminants and elucidate the mechanisms of toxicity. nih.govcreative-proteomics.com For example, exposure to pollutants can lead to alterations in key metabolic pathways, such as those involved in energy production, amino acid metabolism, and lipid metabolism. mdpi.comnih.gov These metabolic fingerprints can serve as early warning signs of environmental stress before more overt signs of toxicity are apparent. cdnsciencepub.com
Metabolomics can be applied to a wide range of organisms, from microorganisms to plants and animals, to monitor ecosystem health. tandfonline.comcreative-proteomics.com It allows for a holistic view of how pollutants affect biological systems at a molecular level. frontiersin.org This approach is particularly valuable for studying the complex effects of chemical mixtures, which are common in the environment. creative-proteomics.com
The insights gained from metabolomic studies can aid in environmental risk assessment and the development of more effective remediation strategies. mdpi.com By understanding the specific metabolic pathways affected by a pollutant, it may be possible to design targeted interventions to mitigate its harmful effects. nih.gov
The following table highlights some applications of metabolomics in environmental studies:
Table 2: Applications of Metabolomics in Environmental Science| Application Area | Description | Examples of Findings |
|---|---|---|
| Biomarker Discovery | Identifying specific metabolites or metabolic patterns that indicate exposure to pollutants. creative-proteomics.com | Altered levels of sphingolipids and glycerophospholipids in human serum associated with high exposure to persistent organic pollutants (POPs). nih.gov |
| Toxicity Mechanism Elucidation | Understanding the biochemical pathways disrupted by environmental contaminants. nih.govcreative-proteomics.com | Exposure to polycyclic aromatic hydrocarbons (PAHs) leads to changes in lipid metabolism. creative-proteomics.com Air pollutant exposure can disturb purine, amino acid, and lipid metabolism. nih.gov |
| Environmental Monitoring | Assessing the health of ecosystems by analyzing the metabolic profiles of organisms within them. creative-proteomics.com | Changes in the metabolic profiles of fish in contaminated water indicate adverse health effects. creative-proteomics.com |
| Risk Assessment | Using metabolic data to evaluate the potential risks of chemical exposure to humans and wildlife. mdpi.com | Establishing dose-response relationships and identifying individual susceptibility to pollutants. creative-proteomics.com |
Q & A
Q. What are the key physicochemical properties of Methyl 2-bromobutyrate relevant to laboratory handling?
this compound (CAS 3196-15-4) is a halogenated ester with the molecular formula C₅H₉BrO₂ (MW: 181.03). Key properties include:
| Property | Value | Relevance to Lab Handling |
|---|---|---|
| Boiling Point | 171.0 ± 0.0 °C (760 mmHg) | Dictates distillation conditions |
| Density | 1.4 ± 0.1 g/cm³ | Informs solvent layering in extractions |
| Flash Point | 68.3 ± 0.0 °C | Critical for flammability precautions |
| GHS Hazard Codes | H225 (flammable), H315 (skin irritation) | Requires ventilation and PPE compliance |
These properties necessitate storage in airtight containers away from ignition sources and the use of gloves, goggles, and respiratory protection during handling .
Q. What are the standard synthetic routes for preparing this compound in academic research?
The compound is typically synthesized via esterification of 2-bromobutyric acid with methanol under acidic catalysis. A nucleophilic substitution approach using methyl esters and brominating agents (e.g., PBr₃) is also common. Key steps include:
- Reflux conditions : 12–24 hours at 60–80°C.
- Purification : Distillation under reduced pressure (e.g., 148–150°C at 0.25 mbar) to isolate the product.
- Yield optimization : Monitoring reaction completion via TLC or GC-MS .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- PPE : Gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can this compound be optimized as a precursor in radiopharmaceutical synthesis (e.g., 2-¹⁸F-FBA)?
this compound serves as a precursor for 2-¹⁸F-fluorobutyric acid (2-¹⁸F-FBA), a PET/CT imaging agent. Optimization strategies include:
- Radiolabeling : Nucleophilic substitution with ¹⁸F⁻ at 100–120°C in anhydrous dimethyl sulfoxide (DMSO).
- Purification : HPLC with C18 columns (acetonitrile/water gradient) to isolate 2-¹⁸F-FBA.
- Yield improvements : "Column hydrolysis method" reduces synthesis time to 27 min with 41 ± 3.7% radiochemical yield (uncorrected) .
Q. What methodologies are employed to analyze reaction mechanisms involving this compound in nucleophilic substitution reactions?
- Kinetic studies : Monitor reaction progress via ¹H NMR or IR spectroscopy to track bromine displacement.
- Isotopic labeling : Use ²H or ¹³C isotopes to trace regioselectivity in alkylation reactions.
- Computational modeling : DFT calculations (e.g., Gaussian software) to predict transition states and activation energies .
Q. How does this compound function as an alkylating agent in the synthesis of N-substituted 2-methylnaphthylamides for fungicidal applications?
In fungicide synthesis, this compound reacts with 2-methylnaphthylamine under basic conditions (NaHCO₃) at 120–125°C for 18 hours. The bromine atom acts as a leaving group, enabling nucleophilic attack by the amine to form a C–N bond. Key considerations:
Q. What strategies mitigate side reactions when using this compound in polymer chemistry (e.g., ATRP initiators)?
In atom transfer radical polymerization (ATRP), this compound acts as an initiator. To suppress premature termination or chain transfer:
- Catalyst selection : Cu(I)/ligand systems (e.g., PMDETA) enhance control over polymer molecular weight.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates.
- Temperature control : Reactions conducted at 60–80°C balance initiation efficiency and side-reaction minimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
